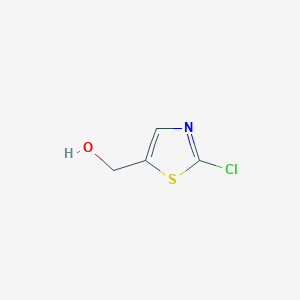

(2-Chloro-1,3-thiazol-5-yl)methanol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2-chloro-1,3-thiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNOS/c5-4-6-1-3(2-7)8-4/h1,7H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEOOQVDIOJQJHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376792 | |

| Record name | (2-Chloro-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145015-15-2 | |

| Record name | (2-Chloro-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Chloro-thiazol-5-yl)-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of (2-Chloro-1,3-thiazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physical property data for (2-Chloro-1,3-thiazol-5-yl)methanol, a heterocyclic compound of interest in chemical synthesis and drug discovery. Due to the limited availability of experimentally determined data in public literature, this guide also furnishes detailed, generalized experimental protocols for the determination of key physical properties.

Core Physical and Chemical Properties

This compound is a solid organic compound with the molecular formula C₄H₄ClNOS and a molecular weight of 149.60 g/mol [1]. It is classified as an acute oral toxicant, a skin irritant, and a substance that can cause serious eye damage[1].

Quantitative Physical Properties

| Property | Value | Source | Notes |

| Molecular Formula | C₄H₄ClNOS | Sigma-Aldrich[1] | |

| Molecular Weight | 149.60 g/mol | Sigma-Aldrich[1] | |

| Physical Form | Solid | Sigma-Aldrich[1] | Also described as a Solid-Liquid Mixture. |

| Boiling Point | 302.8 °C at 760 mmHg | Sigma-Aldrich | This value may be a prediction as the supplier notes they do not perform analytical testing on this product[1]. |

| Melting Point | Not available | - | |

| Water Solubility | Not available | - | |

| pKa | Not available | - | |

| LogP | Not available | - |

Experimental Protocols for Physical Property Determination

For researchers requiring precise, experimentally determined physical properties of this compound, the following established protocols can be employed.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. A sharp melting point range is often indicative of a pure compound.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a calibrated thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating medium.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

Experimental Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Micro Boiling Point (Siwoloboff Method)

-

Sample Preparation: A small amount of this compound (if liquid, or melted if solid) is placed in a small-diameter test tube (fusion tube).

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

-

Heating: The fusion tube is attached to a thermometer and heated in a suitable bath (e.g., oil bath).

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Logical Flow for Boiling Point Determination

Caption: Process for micro boiling point determination.

Water Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Shake-Flask Method

-

Sample Preparation: A known excess amount of this compound is added to a known volume of distilled water in a sealed flask.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved this compound in the aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.

Workflow for Solubility Measurement

Caption: Experimental steps for determining water solubility.

pKa Determination

The pKa is a measure of the acidity of a compound. For a compound like this compound, the acidity of the hydroxyl proton or the basicity of the thiazole nitrogen could be determined.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (like methanol or DMSO) if the compound has low water solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (to determine pKb) or a strong base (to determine pKa) while the pH of the solution is continuously monitored with a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at which half of the compound has been neutralized (the midpoint of the titration curve's buffer region).

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation and Analysis: The two phases are allowed to separate completely. The concentration of the compound in each phase is then determined using an appropriate analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Signaling Pathways and Experimental Workflows

An extensive search of scientific literature and chemical databases did not yield specific information on signaling pathways directly modulated by this compound. While the thiazole moiety is a component of many biologically active molecules and drugs, including some that act as insecticides, the specific biological targets and mechanisms of action for this particular compound are not well-documented in publicly available resources.

Similarly, no detailed experimental workflows or reaction schemes involving this compound that would be suitable for visualization with Graphviz were found. The synthesis of related compounds, such as the insecticide Clothianidin, involves precursors that are structurally similar, but a direct, detailed workflow for the title compound is not described.

Therefore, the creation of diagrams for signaling pathways or specific, complex experimental workflows as requested is not feasible based on the currently available information.

Conclusion

This technical guide has summarized the known physical properties of this compound and provided detailed, standard protocols for the experimental determination of its key physical characteristics. While there is a scarcity of published experimental data for this specific compound, the methodologies outlined here provide a clear path for researchers to obtain this critical information. Further research is needed to elucidate the biological activities and potential mechanisms of action of this compound to understand its role in any potential signaling pathways.

References

An In-depth Technical Guide on (2-Chloro-1,3-thiazol-5-yl)methanol

This technical guide provides a comprehensive overview of the chemical structure, bonding, and physicochemical properties of (2-Chloro-1,3-thiazol-5-yl)methanol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The document includes summarized quantitative data, detailed experimental protocols for its synthesis, and visualizations of its structure and synthetic workflow.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring a thiazole ring substituted with a chlorine atom and a hydroxymethyl group.[1] It serves as a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals.[2][3]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | |

| Molecular Formula | C₄H₄ClNOS | [1] |

| Molecular Weight | 149.60 g/mol | [1] |

| Physical Form | Solid or Solid-Liquid Mixture | [1] |

| Boiling Point | 302.8 °C at 760 mmHg | |

| Flash Point | 136.9 °C | |

| InChI Key | PEOOQVDIOJQJHW-UHFFFAOYSA-N | [1] |

| SMILES String | OCc1cnc(Cl)s1 | [1] |

| CAS Number | 145015-15-2 |

Chemical Structure

The molecular structure of this compound consists of a planar five-membered thiazole ring. A chlorine atom is attached at the C2 position, and a methanol group (-CH₂OH) is attached at the C5 position.

Caption: Chemical structure of this compound.

Chemical Bonding and Molecular Geometry

Thiazole Ring Planarity

X-ray crystallography of 2-chloro-5-chloromethyl-1,3-thiazole reveals that the thiazole ring is essentially planar.[2][3] The atoms comprising the ring show minimal deviation from the mean plane. The chlorine atom at the C2 position also lies very close to this plane, with a deviation of only 0.0092 (1) Å.[2][3] This planarity is characteristic of aromatic heterocyclic systems, indicating delocalization of π-electrons within the ring.

Bond Lengths and Angles

The bond lengths and angles within the thiazole ring of the analogue are within normal ranges for such heterocyclic systems.[3] This suggests a combination of single and double bond character, consistent with aromaticity.

Table 2: Crystallographic Data for 2-chloro-5-chloromethyl-1,3-thiazole (Note: This data is for a related analogue and serves as a proxy for the core ring structure)

| Parameter | Value | Source |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁/c | [3] |

| a (Å) | 4.2430 (8) | [2] |

| b (Å) | 17.151 (3) | [2] |

| c (Å) | 9.1640 (18) | [2] |

| β (°) ** | 96.82 (3) | [2] |

| V (ų) ** | 662.2 (2) | [2] |

The torsion angle involving the exocyclic group (S—C2—C4—Cl2) in the analogue is -66.66 (1)°, indicating that the chloromethyl group is positioned out of the thiazole plane.[3] A similar non-planar arrangement would be expected for the hydroxymethyl group in this compound due to the sp³ hybridization of the methylene carbon.

Experimental Protocols

This compound is typically synthesized from its precursor, 2-chloro-5-chloromethyl-1,3-thiazole. The following sections detail the synthesis of the precursor and its subsequent conversion.

Synthesis of 2-chloro-5-chloromethyl-1,3-thiazole

A common industrial method involves a chlorination-cyclization reaction.[3][4] One patented process starts from allyl isothiocyanate.[4]

Protocol:

-

Reaction Setup: A multi-neck flask is equipped with a stirrer, thermometer, condenser, and addition funnel, and operated under an inert atmosphere (e.g., nitrogen).

-

Starting Material: Allyl isothiocyanate (1 mole equivalent) is dissolved in an inert solvent such as dichloromethane or 1,2-dichloroethane.[4]

-

Chlorination: The solution is cooled to a temperature between -40 °C and +30 °C. A chlorinating agent, such as sulfuryl chloride or chlorine gas (1 to 2 mole equivalents), is added dropwise while maintaining the temperature.[4][5] This step forms an intermediate.

-

Oxidative Cyclization: An oxidizing agent (1 to 5 mole equivalents), such as peracetic acid or an acid/H₂O₂ mixture, is added to the reaction mixture. The temperature is maintained between 0 °C and the boiling point of the solvent.[4]

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled. Any precipitated solids are filtered off. The remaining solution is washed with a basic solution (e.g., saturated sodium bicarbonate) and then with water.[6]

-

Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). The solvent is removed by distillation under reduced pressure. The crude product, 2-chloro-5-chloromethyl-1,3-thiazole, is then purified by vacuum distillation or crystallization from a suitable solvent like ethanol.[3][4][6]

Conversion to this compound

The conversion of the chloromethyl group to a hydroxymethyl group can be achieved via nucleophilic substitution (hydrolysis).

Protocol:

-

Reaction Setup: 2-chloro-5-chloromethyl-1,3-thiazole is dissolved in a suitable solvent mixture, such as aqueous acetone or aqueous dioxane.

-

Hydrolysis: A weak base, such as sodium carbonate or calcium carbonate, is added to the solution to neutralize the HCl formed during the reaction.

-

Heating: The mixture is heated to reflux and stirred for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.

-

Work-up: The reaction mixture is cooled to room temperature, and the solvent is partially removed under reduced pressure. The aqueous residue is extracted multiple times with an organic solvent like ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Workflow and Characterization

The overall process from synthesis to characterization follows a logical workflow to ensure the desired product is obtained with high purity.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Chloro-5-chloromethyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]

- 5. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]

- 6. WO2015180585A9 - Method of producing thiamethoxam - Google Patents [patents.google.com]

Spectroscopic Profile of (2-Chloro-1,3-thiazol-5-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics of (2-Chloro-1,3-thiazol-5-yl)methanol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of direct experimental spectra in public databases, this document presents a comprehensive set of predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These predictions are based on established principles of spectroscopy and data from structurally related compounds.

Furthermore, this guide outlines detailed, generalized experimental protocols for acquiring NMR, IR, and MS data for this and similar thiazole derivatives, offering a practical framework for researchers in the field.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₄H₄ClNOS

-

Molecular Weight: 149.60 g/mol

-

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on typical chemical shifts and fragmentation patterns observed for thiazole derivatives and alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.60 | s | 1H | H-4 (thiazole) |

| ~4.85 | d | 2H | -CH₂- |

| ~2.50 | t | 1H | -OH |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-2 (thiazole) |

| ~142 | C-5 (thiazole) |

| ~120 | C-4 (thiazole) |

| ~58 | -CH₂- |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1550 | Medium | C=N stretch (thiazole ring) |

| ~1450 | Medium | C=C stretch (thiazole ring) |

| 1200-1000 | Strong | C-O stretch (primary alcohol) |

| ~800 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z Ratio | Predicted Fragment Ion |

| 149/151 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 118 | [M - CH₂OH]⁺ |

| 84 | [M - CH₂OH - Cl]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of this compound and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.

Caption: General workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes a typical procedure for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) accessory.

Caption: General workflow for FTIR spectroscopic analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of a thermally stable and volatile compound like this compound.

Caption: General workflow for GC-MS analysis.

Conclusion

This technical guide provides a foundational spectroscopic profile of this compound, a compound of significant interest in medicinal and materials chemistry. While experimental data is currently scarce in the public domain, the predicted spectra and detailed experimental protocols herein offer a valuable resource for researchers. These guidelines can aid in the identification, characterization, and quality control of this compound, thereby facilitating its application in drug discovery and development. It is recommended that researchers generate experimental data for this compound and deposit it in public spectral databases to enrich the collective knowledge base.

An In-depth Technical Guide to (2-Chloro-1,3-thiazol-5-yl)methanol (CAS Number: 145015-15-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Chloro-1,3-thiazol-5-yl)methanol, a key heterocyclic building block with significant applications in the synthesis of agrochemicals and pharmaceuticals. This document details its chemical and physical properties, safety information, synthetic protocols, and its role as a crucial intermediate in the production of neonicotinoid insecticides.

Chemical and Physical Properties

This compound is a solid or solid-liquid mixture at room temperature. It is recognized as a valuable research chemical and a key intermediate in various synthetic pathways.[1]

| Property | Value | Source(s) |

| CAS Number | 145015-15-2 | [1] |

| Molecular Formula | C₄H₄ClNOS | [1] |

| Molecular Weight | 149.60 g/mol | [1] |

| IUPAC Name | This compound | |

| Physical Form | Solid or Solid-Liquid Mixture | [1] |

| Boiling Point | 302.8 °C at 760 mmHg | |

| Flash Point | 136.9 °C | |

| SMILES String | OCc1cnc(Cl)s1 | [1] |

| InChI Key | PEOOQVDIOJQJHW-UHFFFAOYSA-N | [1] |

| Storage Temperature | 2-8°C, in a dry and well-ventilated place |

Safety and Handling

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including safety glasses, protective gloves, and clothing, should be worn when handling this compound.

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | Category 4 |

| Skin Irritation | Category 2 |

| Serious Eye Damage | Category 1 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |

Hazard Statements (H-codes): H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[1]

Precautionary Statements (P-codes): P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the hydrolysis of its precursor, 2-chloro-5-chloromethylthiazole. A common method involves the displacement of the aliphatic chlorine atom with a formate anion, followed by hydrolysis of the resulting formate ester.[2]

Synthesis of 2-chloro-5-chloromethylthiazole (Precursor)

The precursor, 2-chloro-5-chloromethylthiazole, can be synthesized from 1,3-dichloropropene. The process involves the reaction with sodium thiocyanate to form 3-chloro-2-propenylthiocyanate, which then undergoes a thermal[3][3]-sigmatropic rearrangement to yield 3-chloro-1-propenylisothiocyanate. Subsequent chlorination of this intermediate produces 2-chloro-5-chloromethylthiazole.[2]

Experimental Protocol:

-

A mixture of crude cis- and trans-3-chloropropenyl isothiocyanates (3.79 mol) and chloroform (600 mL) is charged into a 2-liter round-bottomed flask equipped with a mechanical stirrer, thermometer, and a condenser vented to a sodium hydroxide trap.

-

The mixture is heated to reflux.

-

Chlorine gas (3.77 mol) is bubbled under the surface of the reaction mixture over a period of 6-8 hours.

-

The reaction progress is monitored by Gas Chromatography (GC).

-

Upon completion, the reaction mixture is cooled and filtered.

-

The filtrate is concentrated using a rotary evaporator to remove the chloroform.

-

Sodium bicarbonate (~0.25 equivalents) is added to the concentrated filtrate.

-

The final product, 2-chloro-5-chloromethylthiazole, is purified by vacuum distillation at 97 °C and 6 mm/Hg.[3]

The following diagram illustrates the workflow for the synthesis of the precursor, 2-chloro-5-chloromethylthiazole.

Caption: Synthesis of 2-chloro-5-chloromethylthiazole.

Synthesis of this compound

Experimental Protocol (Proposed):

-

2-chloro-5-chloromethylthiazole is reacted with sodium formate. This results in the displacement of the aliphatic chlorine with a formate anion, forming the corresponding formate ester.

-

The formate ester is then hydrolyzed to yield this compound.[2]

Applications in Drug Development and Agrochemicals

This compound is a critical intermediate in the synthesis of second-generation neonicotinoid insecticides, such as thiamethoxam. These insecticides are widely used for crop protection against a broad spectrum of sucking and chewing insects.

Role in Neonicotinoid Insecticides

Neonicotinoids are systemic insecticides, meaning they are absorbed by the plant and distributed throughout its tissues. This provides protection against pests that feed on various parts of the plant. This compound provides the essential 2-chloro-1,3-thiazole core structure, which is a key pharmacophore for the insecticidal activity of thiamethoxam and related compounds.

Mechanism of Action of Thiamethoxam

Thiamethoxam acts as an agonist at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. The binding of thiamethoxam to these receptors leads to their overstimulation, resulting in uncontrolled nerve firing, paralysis, and ultimately the death of the insect.

The high selectivity of neonicotinoids for insects over mammals is attributed to the differences in the structure and subunit composition of their respective nAChRs.

The following diagram illustrates the signaling pathway of neonicotinoid insecticides.

Caption: Neonicotinoid mode of action on insect nAChRs.

Conclusion

This compound is a pivotal chemical intermediate with significant utility in the agrochemical industry. Its synthesis from readily available starting materials and its role as a core structural component of highly effective neonicotinoid insecticides underscore its importance. A thorough understanding of its properties, synthesis, and the biological mechanism of its derivatives is essential for researchers and professionals in the fields of chemical synthesis and crop protection. Further research into the spectroscopic and physicochemical properties of this compound would be beneficial for its broader application and for the development of new bioactive molecules.

References

Molecular weight and formula of (2-Chloro-1,3-thiazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (2-Chloro-1,3-thiazol-5-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide covers its fundamental physicochemical properties, detailed synthetic and analytical protocols, and a proposed workflow for its investigation as a potential therapeutic agent.

Core Compound Data

A summary of the key quantitative data for this compound is presented below.

| Property | Value |

| Molecular Formula | C₄H₄ClNOS |

| Molecular Weight | 149.60 g/mol |

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process, starting from the precursor 2-chloro-5-chloromethyl-1,3-thiazole. The subsequent hydrolysis of the chloromethyl group yields the desired product.

Experimental Protocols

Step 1: Synthesis of 2-chloro-5-chloromethyl-1,3-thiazole

This precursor is a known intermediate for insecticides and can be synthesized via the chlorination of allyl isothiocyanate.[1]

-

Materials: Allyl isothiocyanate, chlorine gas, inert solvent (e.g., dichloromethane).

-

Procedure:

-

In a suitable reaction vessel, dissolve allyl isothiocyanate in an inert solvent such as dichloromethane.

-

Cool the solution to a temperature between -40°C and +30°C.

-

Bubble chlorine gas through the solution while maintaining the temperature. The reaction is exothermic and should be carefully controlled.

-

Upon completion of the reaction, which can be monitored by techniques such as gas chromatography, the solvent is removed under reduced pressure.

-

The crude product can be purified by vacuum distillation.

-

Step 2: Hydrolysis to this compound

The conversion of the chloromethyl group to a hydroxymethyl group can be performed via a formate ester intermediate followed by hydrolysis.[2]

-

Materials: 2-chloro-5-chloromethyl-1,3-thiazole, sodium formate, solvent (e.g., a polar aprotic solvent like DMF), acid or base for hydrolysis.

-

Procedure:

-

Dissolve 2-chloro-5-chloromethyl-1,3-thiazole in a suitable solvent and add sodium formate.

-

Heat the reaction mixture to facilitate the displacement of the chloride with the formate anion.

-

Monitor the reaction for the formation of the formate ester intermediate.

-

Once the first step is complete, the formate ester is hydrolyzed to the corresponding alcohol by adding an acid or base and heating the mixture.

-

The final product, this compound, can be isolated and purified using standard techniques such as extraction and column chromatography.

-

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl (-OH) group.

-

Elemental Analysis: To determine the elemental composition of the compound.

Proposed Research Workflow

Given that thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, a logical workflow for the investigation of this compound in a drug discovery context is proposed.[3] The following diagram illustrates a typical cascade of experiments.

Caption: Proposed experimental workflow for the investigation of this compound.

References

(2-Chloro-1,3-thiazol-5-yl)methanol: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (2-Chloro-1,3-thiazol-5-yl)methanol, a key intermediate in the synthesis of various biologically active molecules. While specific quantitative data for this compound is not extensively available in public literature, this document consolidates information on closely related thiazole derivatives and outlines robust experimental protocols for determining its physicochemical properties. Understanding these characteristics is crucial for its handling, formulation, and the development of novel therapeutics and agrochemicals.

Core Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₄ClNOS | Sigma-Aldrich[1] |

| Molecular Weight | 149.60 g/mol | Sigma-Aldrich[1] |

| Appearance | Solid | Sigma-Aldrich[1] |

| SMILES String | OCc1cnc(Cl)s1 | Sigma-Aldrich[1] |

| InChI Key | PEOOQVDIOJQJHW-UHFFFAOYSA-N | Sigma-Aldrich[1] |

Solubility Profile

To overcome potential low aqueous solubility, several techniques can be employed, such as the use of co-solvents (e.g., DMSO, ethanol), cyclodextrin complexation, or the formation of solid dispersions with hydrophilic carriers like PVP or PEG.[2]

Table of Expected Solubility in Common Solvents:

| Solvent | Expected Solubility | Rationale |

| Water | Low to Moderate | The presence of the polar hydroxyl group may be offset by the chlorinated thiazole ring. |

| Methanol | High | Miscible with other low molecular weight alcohols.[3] |

| Ethanol | High | Often used as a co-solvent for similar compounds.[2] |

| Dimethyl Sulfoxide (DMSO) | High | A common solvent for compounds with poor aqueous solubility.[2] |

| Dichloromethane | High | A common organic solvent for nonpolar to moderately polar compounds. |

| Ethyl Acetate | Moderate to High | Often used in extraction processes for related compounds.[3] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method, as described by Higuchi and Connors, is a reliable technique for determining the thermodynamic solubility of a compound.[4]

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, allow the suspension to settle.

-

Centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method.

-

The solubility is then calculated from the concentration and the dilution factor.

Stability Profile

The stability of this compound is a critical parameter for its storage and application. Stress testing under various conditions (hydrolytic, oxidative, thermal, and photolytic) is essential to identify potential degradation pathways and establish its shelf-life.[5][6] For related compounds like 2-chloro-5-chloromethyl-1,3-thiazole, low thermal stability has been noted.[3]

Hydrolytic Stability

The hydrolytic stability of thiazide derivatives, which also contain a chlorinated heterocyclic ring, has been shown to be pH-dependent. Degradation is often observed under basic conditions (e.g., pH 9.5).[5] Similarly, the degradation of clothianidin, which contains the 2-chloro-thiazole moiety, is influenced by pH, with optimal stability observed around neutral pH.[7]

Thermal Stability

As mentioned, the related compound 2-chloro-5-chloromethyl-1,3-thiazole exhibits low thermal stability, which can affect its purification by distillation.[3] This suggests that this compound may also be sensitive to high temperatures.

Photostability

Photostability testing is crucial to determine if the compound is susceptible to degradation upon exposure to light. Standard guidelines, such as those from the International Council for Harmonisation (ICH) Q1B, should be followed.[8] This involves exposing the compound to a light source with a specified output and comparing it to a dark control.

Potential Degradation Pathways

Based on the degradation of clothianidin, a plausible degradation pathway for this compound could involve the cleavage of the C-C bond between the thiazole ring and the methanol group.[7][9] Hydrolysis of the chloro group on the thiazole ring is another potential degradation route.

Experimental Protocol for Stability Testing (Forced Degradation Study)

A stability-indicating HPLC method is essential for separating the parent compound from its degradation products.[5]

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column) that can resolve the parent compound from potential impurities and degradation products.

-

Forced Degradation Studies:

-

Acidic Hydrolysis: Incubate the compound in 0.1 M HCl at an elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Incubate the compound in 0.1 M NaOH at room temperature or a slightly elevated temperature.

-

Neutral Hydrolysis: Incubate the compound in water at an elevated temperature.

-

Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80 °C).

-

Photodegradation: Expose the solid compound and a solution of the compound to a light source as per ICH Q1B guidelines, alongside a dark control.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by the developed HPLC-PDA/MS method.

-

Data Evaluation:

-

Determine the percentage of degradation of the parent compound.

-

Identify and characterize any significant degradation products using the PDA and MS data.

-

Assess the mass balance to ensure that all degradation products are accounted for.

-

Conclusion

While direct experimental data on the solubility and stability of this compound is limited in the public domain, this guide provides a framework for its characterization based on the properties of related thiazole derivatives and established analytical methodologies. For researchers and drug development professionals, conducting the detailed experimental protocols outlined herein is essential to generate the specific data required for successful formulation, storage, and regulatory compliance. The inherent properties of the thiazole moiety suggest that careful consideration of pH, temperature, and light exposure is necessary to ensure the integrity of this valuable chemical intermediate.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180 [data.epo.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 7. Aerobic Degradation of Clothianidin to 2-Chloro-methyl Thiazole and Methyl 3-(Thiazole-yl) Methyl Guanidine Produced by Pseudomonas stutzeri smk - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ema.europa.eu [ema.europa.eu]

- 9. Aerobic Degradation of Clothianidin to 2-Chloro-methyl Thiazole and Methyl 3-(Thiazole-yl) Methyl Guanidine Produced by Pseudomonas stutzeri smk - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Thiazole Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged pharmacophore in a vast array of biologically active compounds. Thiazole derivatives have demonstrated a remarkable breadth of therapeutic potential, exhibiting activities that span from anticancer and antimicrobial to anti-inflammatory and antiviral. This technical guide provides a comprehensive overview of the significant biological activities of thiazole derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and workflows to aid researchers in the ongoing quest for novel therapeutics.

Anticancer Activity

Thiazole derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis. Their mechanisms of action are diverse, ranging from the inhibition of critical signaling pathways to the disruption of microtubule dynamics.

Data Presentation: In Vitro Cytotoxicity of Thiazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected thiazole derivatives against various human cancer cell lines. This data provides a quantitative measure of their potency and serves as a valuable resource for structure-activity relationship (SAR) studies.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazole-naphthalene derivative 5b | MCF-7 (Breast) | 0.48 ± 0.03 | [1] |

| A549 (Lung) | 0.97 ± 0.13 | [1] | |

| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [2] |

| HepG2 (Liver) | 7.26 ± 0.44 | [2] | |

| Compound 5c | Hela (Cervical) | 0.6 nM | [3] |

| Compound 5f | KF-28 (Ovarian) | 6 nM | [3] |

| 3-nitrophenylthiazolyl 4d | MDA-MB-231 (Breast) | 1.21 | [4] |

| Thiazole-coumarin hybrid 6a | MCF-7 (Breast) | 2.15 ± 0.12 | [5] |

| Compound 3b (PI3Kα/mTOR inhibitor) | Leukemia HL-60(TB) | Not specified for cytotoxicity, but IC50 for PI3Kα is 0.086 ± 0.005 µM | [6] |

| Compound 7c (Tubulin Polymerization Inhibitor) | HeLa (Cervical) | IC50 for tubulin polymerization is 2.00 ± 0.12 µM | [7] |

| Compound 3j (PTP1B inhibitor) | T47D (Breast) | 0.51 ± 0.15 | [8] |

| Compound 8 (Aromatase inhibitor) | MCF-7 (Breast) | 3.36 µg/ml | [9] |

Signaling Pathways

Thiazole derivatives exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell survival and proliferation.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[10] Its aberrant activation is a common feature in many cancers.[11] Certain thiazole derivatives have been identified as potent inhibitors of this pathway, acting as single or dual inhibitors of PI3K and mTOR.[6][10]

Caption: Inhibition of the PI3K/Akt/mTOR Pathway by Thiazole Derivatives.

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. Several thiazole derivatives have been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[12][13][14] This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases.

Caption: Induction of Intrinsic Apoptosis by Thiazole Derivatives.

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division.[1] Thiazole derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7][15][16][17]

Caption: Mechanism of Tubulin Polymerization Inhibition.

Antimicrobial Activity

The rise of antimicrobial resistance is a global health crisis, necessitating the development of novel antimicrobial agents. Thiazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.

Data Presentation: In Vitro Antimicrobial Activity of Thiazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of various thiazole derivatives against pathogenic bacterial and fungal strains.

| Compound/Derivative | Microorganism | MIC (µg/mL or µM) | Reference |

| Compound 3 | S. aureus | 0.23-0.70 mg/mL (MIC) | [18] |

| E. coli | 0.23-0.70 mg/mL (MIC) | [18] | |

| Compound 8 | Candida albicans | 0.08-0.23 mg/mL (MIC) | [18] |

| Benzothiazole derivative | E. coli | 12.5-200 | [19] |

| Compound 43a | S. aureus | 16.1 µM | [20] |

| E. coli | 16.1 µM | [20] | |

| Compound 43b | A. niger | 16.2 µM | [20] |

| Compound 37c | Various Bacteria | 46.9-93.7 | [20] |

| Various Fungi | 5.8-7.8 | [20] | |

| Benzo[d]thiazole derivative 13 | S. aureus (MRSA) | 50-75 | [21] |

| Benzo[d]thiazole derivative 14 | E. coli | 50-75 | [21] |

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in numerous diseases. Thiazole derivatives have shown potent anti-inflammatory properties in various in vivo models.

Data Presentation: In Vivo Anti-inflammatory Activity of Thiazole Derivatives

The following table summarizes the inhibitory activity of thiazole derivatives in the carrageenan-induced paw edema model, a standard assay for acute inflammation.

| Compound/Derivative | Dose | Inhibition of Edema (%) | Reference |

| Compound A1 | Not Specified | 29.67 (at 3rd hour) | [22] |

| Compound A2 | Not Specified | 26.46 (at 3rd hour) | [22] |

| Compound 3c | Not Specified | Better activity at 3rd hour | [23] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[24]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Thiazole derivative test compounds

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the thiazole derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[25]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[25]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a substance.[26][27][28][29]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

-

Sterile petri dishes

-

Thiazole derivative test compounds

-

Positive control (standard antibiotic/antifungal)

-

Negative control (solvent used to dissolve the compounds, e.g., DMSO)

-

Sterile cork borer or pipette tips

-

Micropipettes

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized microbial inoculum with a turbidity equivalent to the 0.5 McFarland standard.

-

Plate Inoculation: Evenly spread the microbial suspension over the surface of the agar plate using a sterile cotton swab to create a lawn of growth.

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Addition: Add a defined volume (e.g., 50-100 µL) of the thiazole derivative solution, positive control, and negative control into separate wells.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard and reproducible model for evaluating acute inflammation.[30][31][32][33]

Materials:

-

Rodents (e.g., rats or mice)

-

Carrageenan solution (1% w/v in sterile saline)

-

Thiazole derivative test compounds

-

Positive control (e.g., Indomethacin)

-

Vehicle control (e.g., saline or appropriate solvent)

-

Plethysmometer or calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the thiazole derivatives, positive control, or vehicle to the animals via an appropriate route (e.g., oral or intraperitoneal) at a specified time before carrageenan injection.

-

Induction of Edema: Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer or paw thickness with calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Experimental and Logical Workflows

Visualizing experimental and logical workflows can aid in the planning and execution of research projects.

In Vitro Anticancer Drug Screening Workflow

The following diagram illustrates a typical workflow for the in vitro screening of thiazole derivatives for anticancer activity.

Caption: In Vitro Anticancer Drug Screening Workflow.

Conclusion

The thiazole nucleus continues to be a highly fruitful scaffold in the discovery and development of new therapeutic agents. The diverse biological activities of its derivatives, supported by a growing body of quantitative data, underscore their immense potential. This technical guide has provided a consolidated resource for researchers, offering a foundation of data, detailed experimental protocols, and visual representations of key molecular interactions and workflows. It is anticipated that this information will facilitate further research and accelerate the translation of promising thiazole derivatives from the laboratory to the clinic.

References

- 1. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, synthesis, molecular docking and anticancer activity evaluation of methyl salicylate based thiazoles as PTP1B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. acs.figshare.com [acs.figshare.com]

- 18. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. jchemrev.com [jchemrev.com]

- 21. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ijast.thebrpi.org [ijast.thebrpi.org]

- 23. wjpmr.com [wjpmr.com]

- 24. researchhub.com [researchhub.com]

- 25. MTT assay protocol | Abcam [abcam.com]

- 26. hereditybio.in [hereditybio.in]

- 27. chemistnotes.com [chemistnotes.com]

- 28. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 29. botanyjournals.com [botanyjournals.com]

- 30. benchchem.com [benchchem.com]

- 31. inotiv.com [inotiv.com]

- 32. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

(2-Chloro-1,3-thiazol-5-yl)methanol: A Technical Guide to Safety, Handling, and Material Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety, handling, and material data for the chemical compound (2-Chloro-1,3-thiazol-5-yl)methanol. The information herein is compiled from various supplier Material Safety Data Sheets (MSDS) and available chemical databases. It is intended to inform researchers, scientists, and professionals in drug development on the safe handling and use of this compound.

Chemical and Physical Properties

This compound is a solid organic compound. A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄ClNOS | Sigma-Aldrich[1] |

| Molecular Weight | 149.60 g/mol | Sigma-Aldrich[1] |

| Appearance | Solid | Sigma-Aldrich[1] |

| Boiling Point | 96°C at 0.2 mm Hg | Echemi[2] |

| Flash Point | 136.9°C | Echemi[2] |

| Vapor Pressure | 0.000427 mmHg at 25°C | Echemi[2] |

| Refractive Index | 1.612 | Echemi[2] |

| Density | 1.528 g/cm³ | Echemi[2] |

| CAS Number | 145015-15-2 | N/A |

Safety and Hazard Information

There is conflicting information regarding the hazard classification of this compound from different suppliers. This discrepancy is a critical safety consideration.

One supplier classifies the compound as hazardous, assigning it the "Danger" signal word with hazard statements indicating it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[1] Conversely, another supplier states that the chemical is not considered hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.122) and is not a dangerous substance or mixture according to the Globally Harmonized System (GHS).

The following table summarizes the available, albeit conflicting, GHS hazard information.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Supplier 1 | Corrosion, Exclamation Mark | Danger | H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation |

| Supplier 2 | N/A | Not Classified | Not a dangerous substance or mixture |

Given these conflicting classifications, it is imperative to handle this compound with a high degree of caution, assuming the more stringent hazard classification to be accurate until further data becomes available.

Toxicity Data

A critical gap in the safety profile of this compound is the absence of quantitative toxicity data. Searches for LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) values for this specific compound did not yield any results. One supplier explicitly states "Unknown acute toxicity". This lack of data underscores the need for careful handling and the use of comprehensive personal protective equipment.

Handling and Storage Protocols

Due to the conflicting safety information and the lack of toxicity data, the following handling and storage protocols are recommended as a matter of best practice. These are general guidelines and should be supplemented by a site-specific risk assessment.

Personal Protective Equipment (PPE)

A standardized laboratory workflow for handling this compound should include the consistent use of appropriate PPE.

Storage

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Incompatibilities: Keep away from strong oxidizing agents.

First Aid Measures

In the event of exposure, the following first aid measures are recommended. Seek immediate medical attention in all cases of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. |

Spill and Disposal Procedures

Spill Response

A logical workflow for responding to a spill of this compound is outlined below.

Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the biological activity or associated signaling pathways of this compound. However, the broader class of thiazole derivatives is known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[3][4][5] The presence of the 2-chlorothiazole moiety is a structural feature in some insecticides.[6][7]

Given the lack of specific data for this compound, any assumptions about its biological effects based on related structures should be made with extreme caution and would require experimental validation.

Conclusion

This compound is a chemical compound with conflicting safety information and a significant lack of toxicological data. Researchers and drug development professionals must handle this compound with a high level of caution, adhering to stringent safety protocols and utilizing comprehensive personal protective equipment. The absence of data on its biological activity and signaling pathways highlights an area for future research. All handling and disposal should be conducted in accordance with institutional guidelines and local regulations.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nanobioletters.com [nanobioletters.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

The Thiazole Nucleus: A Technical Guide to its Discovery, Synthesis, and Therapeutic Legacy

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone of medicinal chemistry. Its versatile structure has been a recurring motif in a multitude of natural products and synthetic pharmaceuticals, leading to the development of landmark drugs across various therapeutic areas. This technical guide provides an in-depth exploration of the discovery and history of thiazole-based compounds, detailing the seminal synthetic methodologies that enabled their widespread investigation. A comprehensive overview of their diverse biological activities is presented, supported by quantitative data to facilitate comparative analysis. Furthermore, this guide elucidates the mechanisms of action of key thiazole-containing drugs through detailed signaling pathway diagrams and provides meticulous experimental protocols for their synthesis and evaluation, serving as a vital resource for professionals in drug discovery and development.

A Historical Overview of the Thiazole Scaffold

The journey of the thiazole ring from a chemical curiosity to a privileged scaffold in drug discovery is a testament to over a century of chemical innovation. The initial discovery of the thiazole nucleus is credited to the pioneering work of German chemist Arthur Hantzsch.

In 1887, Hantzsch reported a novel method for the synthesis of thiazole derivatives through the condensation of α-haloketones with thioamides.[1][2] This reaction, now famously known as the Hantzsch thiazole synthesis, proved to be a robust and versatile method, paving the way for the systematic exploration of this new class of heterocyclic compounds. The early 20th century witnessed the discovery of the biological significance of the thiazole ring with the isolation and structural elucidation of thiamine (Vitamin B1), a crucial coenzyme in carbohydrate metabolism. This discovery highlighted the natural prevalence and biological importance of the thiazole moiety.

The therapeutic potential of synthetic thiazoles was realized with the advent of the sulfa drugs. In the late 1930s, sulfathiazole emerged as a potent antibacterial agent, playing a critical role in combating bacterial infections before the widespread availability of penicillin.[3][4] This marked a new era in medicine and solidified the importance of the thiazole scaffold in drug design.

The latter half of the 20th century and the beginning of the 21st century have seen an explosion in the development of thiazole-containing drugs. A notable example is the HIV protease inhibitor Ritonavir, approved in 1996, which has been a cornerstone of highly active antiretroviral therapy (HAART).[5][6] The development of Ritonavir showcased the ability of the thiazole ring to be incorporated into complex molecular architectures to target specific biological macromolecules. Today, thiazole derivatives continue to be a fertile ground for drug discovery, with applications spanning from anticancer and anti-inflammatory agents to treatments for neurological and metabolic disorders.[4][6]

Key Synthetic Methodologies

The ability to efficiently construct the thiazole ring has been central to the exploration of its therapeutic potential. While numerous methods for thiazole synthesis have been developed, the Hantzsch, Cook-Heilbron, and Gabriel syntheses remain fundamental.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is the most widely recognized and utilized method for the preparation of thiazoles. It involves the reaction of an α-haloketone with a thioamide.[1][2]

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

-

Materials:

-

2-Bromoacetophenone (5.0 mmol, 1.0 g)

-

Thiourea (7.5 mmol, 0.57 g)

-

Methanol (5 mL)

-

5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

-

Deionized water

-

-

Apparatus:

-

20 mL scintillation vial or round-bottom flask

-

Magnetic stir bar and hotplate stirrer

-

Büchner funnel and side-arm flask

-

Filter paper

-

-

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

-

Add methanol and a magnetic stir bar.

-

Heat the mixture with stirring to a gentle reflux for 30-60 minutes.

-

Remove the reaction from the heat and allow it to cool to room temperature.

-

Pour the reaction mixture into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

-

Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold deionized water.

-

Allow the solid product to air dry completely.[7]

-

Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related compounds.[8]

Experimental Protocol: General Procedure for 5-Aminothiazole Synthesis

-

Materials:

-

α-Aminonitrile (1 equivalent)

-

Carbon disulfide or dithioacid (1-1.2 equivalents)

-

Appropriate solvent (e.g., ethanol, water)

-

Base (if necessary, e.g., triethylamine)

-

-

Apparatus:

-

Round-bottom flask

-

Magnetic stir bar and stirrer

-

Reflux condenser (if heating is required)

-

-

Procedure:

-

Dissolve the α-aminonitrile in the chosen solvent in a round-bottom flask.

-

Add the carbon disulfide or dithioacid to the solution.

-

If required, add a base to facilitate the reaction.

-

Stir the reaction mixture at room temperature or under reflux for the required time (can range from hours to days).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product is isolated by precipitation, extraction, or chromatography.[9]

-

Gabriel Thiazole Synthesis

The Gabriel synthesis of thiazoles involves the reaction of an acylaminoketone with phosphorus pentasulfide. This method is particularly useful for the preparation of 2,5-disubstituted thiazoles.[10]

Experimental Protocol: General Procedure for Gabriel Thiazole Synthesis

-

Materials:

-

Acylaminoketone (1 equivalent)

-

Phosphorus pentasulfide (P₄S₁₀) (0.5-1 equivalent)

-

High-boiling inert solvent (e.g., toluene, xylene)

-

-

Apparatus:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stir bar and stirrer

-

-

Procedure:

-

In a round-bottom flask, combine the acylaminoketone and phosphorus pentasulfide in a high-boiling solvent.

-

Heat the mixture to reflux with vigorous stirring.

-

Maintain the reflux for several hours, monitoring the reaction by TLC.

-

After cooling to room temperature, the reaction mixture is carefully quenched with water or a basic solution.

-

The product is then extracted with an organic solvent.

-

The organic layer is dried and concentrated, and the crude product is purified by chromatography or recrystallization.[9]

-

Therapeutic Applications and Quantitative Data

Thiazole-based compounds have demonstrated a remarkable breadth of biological activities, leading to their development as drugs for a wide range of diseases.

Antimicrobial Agents

The thiazole ring is a key component of many antimicrobial agents. Sulfathiazole was one of the first commercially successful sulfonamides, exhibiting broad-spectrum antibacterial activity. More recently, the thiazole nucleus has been incorporated into various novel antimicrobial compounds.

| Compound Class | Example | Target Organism(s) | MIC (µg/mL) | Reference |

| Sulfonamides | Sulfathiazole | Staphylococcus aureus, Escherichia coli | Varies with strain | [4] |

| Catechol-derived thiazoles | - | Methicillin-resistant Staphylococcus aureus (MRSA) | ≤ 2 | [3] |

| 2,4-disubstituted thiazoles | Compound 38 | Bacillus subtilis, Escherichia coli | 4.32 - 4.60 | [5] |

| Thiazole Hydrazines | Compound 4c | Plasmodium falciparum | IC₅₀ close to standard | [11] |

Anticancer Agents

The thiazole scaffold is present in several clinically used and investigational anticancer drugs. These compounds often function by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

| Compound | Target | Cell Line | IC₅₀ | Reference |

| Dasatinib | Multiple Tyrosine Kinases | Various | nM range | [12] |

| Thiazole-based Chalcone (Cmpd 11) | JAK2 | - | 20.32 ± 2.07 nM | [2] |

| Thiazole-based Chalcone (Cmpd 12) | JAK2 | - | 17.64 ± 1.68 nM | [2] |

| Benzimidazole-thiazole hybrid (Cmpd 28) | EGFR | - | 71.67 nM | [10] |

| Thiazolyl Pyrazole (Cmpd 11c) | - | MCF-7 | 3 µg/mL | [13] |

| Thiazolyl Pyrazole (Cmpd 6g) | - | MCF-7 | 4 µg/mL | [13] |

Antiviral Agents

Ritonavir, a thiazole-containing peptidomimetic, is a potent inhibitor of the HIV protease, an enzyme essential for the maturation of the virus.

| Compound | Target | IC₅₀/Ki | Reference |

| Ritonavir | HIV-1 Protease | Ki = 0.36 nM | [14] |

| Ritonavir | HIV-2 Protease | Ki = 3.7 nM | [14] |

| Thiazole-based cinnamamide (Cmpd 20) | SARS-CoV-2 Mpro | 14.7 µM | [15] |

Mechanisms of Action and Signaling Pathways

The therapeutic effects of thiazole-based drugs are a direct consequence of their interaction with specific biological targets, leading to the modulation of critical cellular pathways.

Sulfathiazole: Inhibition of Folate Synthesis

Sulfathiazole, like other sulfonamides, exerts its bacteriostatic effect by acting as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids. By blocking this pathway, sulfathiazole prevents bacterial growth and replication.

Ritonavir: HIV Protease and CYP3A4 Inhibition

Ritonavir has a dual mechanism of action. Primarily, it is a potent inhibitor of the HIV protease, preventing the cleavage of viral polyproteins into functional proteins, thus halting viral maturation. Additionally, Ritonavir is a strong inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme in the liver. This property is exploited in combination therapies to "boost" the levels of other protease inhibitors, increasing their efficacy and reducing dosing frequency.

Thiamine Biosynthesis

Thiamine (Vitamin B1) is an essential cofactor synthesized in bacteria, fungi, and plants. The biosynthesis involves the separate formation of a pyrimidine and a thiazole moiety, which are then coupled. The thiazole portion is derived from tyrosine, cysteine, and 1-deoxy-D-xylulose 5-phosphate (DXP) in prokaryotes.

Conclusion

The thiazole ring has proven to be an exceptionally versatile and valuable scaffold in the field of medicinal chemistry. From its initial discovery through the seminal work of Hantzsch to its central role in modern therapeutics, the journey of thiazole-based compounds has been one of continuous innovation and therapeutic advancement. The robust synthetic methodologies developed over the years have enabled the creation of vast libraries of thiazole derivatives, leading to the discovery of potent antimicrobial, anticancer, and antiviral agents. The quantitative data presented herein underscores the impressive potency and diverse biological activities of these compounds. As our understanding of disease biology deepens, the thiazole nucleus will undoubtedly continue to be a source of inspiration for the design and development of the next generation of life-saving medicines. This guide serves as a comprehensive resource to aid researchers and scientists in harnessing the full potential of this remarkable heterocyclic scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents - American Chemical Society [acs.digitellinc.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]

- 6. journaljpri.com [journaljpri.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. benchchem.com [benchchem.com]

- 9. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. nanobioletters.com [nanobioletters.com]

- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jchemrev.com [jchemrev.com]

- 15. Thiazole-based SARS-CoV-2 protease (COV Mpro ) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of (2-Chloro-1,3-thiazol-5-yl)methanol from Allyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the multi-step synthesis of (2-Chloro-1,3-thiazol-5-yl)methanol, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the chlorination and cyclization of allyl isothiocyanate to yield the key intermediate, 2-chloro-5-chloromethyl-1,3-thiazole. This intermediate is subsequently converted to the final product via a substitution reaction with a formate salt followed by hydrolysis. This protocol offers a comprehensive guide, including reaction conditions, purification methods, and characterization data.

Introduction